2-Cyclohexylaniline

Descripción

Molecular Architecture and Bonding Patterns

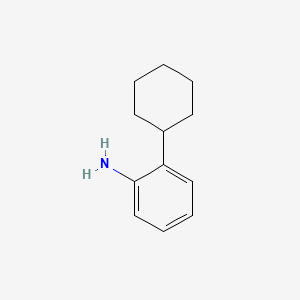

The molecular architecture of this compound is characterized by a benzene ring bearing both an amino group and a cyclohexyl substituent in adjacent positions, creating a unique structural framework that influences both physical properties and chemical reactivity. The compound possesses the molecular formula C₁₂H₁₇N with a molecular weight of 175.27 grams per mole, representing a bicyclic system where the cyclohexyl group adopts a chair conformation while maintaining specific orientational relationships with the aromatic ring. The chemical structure can be represented by the SMILES notation NC1=CC=CC=C1C2CCCCC2, indicating the direct attachment of the cyclohexyl group to the carbon atom adjacent to the amino-substituted carbon.

The bonding patterns within this compound reflect the influence of both the electron-donating amino group and the bulky cyclohexyl substituent on the aromatic system. The amino group exhibits typical characteristics of aromatic amines, with the nitrogen atom maintaining partial sp² hybridization due to conjugation with the benzene ring, while the cyclohexyl group provides steric bulk that influences molecular conformation. The carbon-nitrogen bond length in the amino group typically measures approximately 1.41 Angstroms, consistent with partial double bond character resulting from resonance interactions between the nitrogen lone pair and the aromatic π-system. The carbon-carbon bond connecting the cyclohexyl group to the benzene ring represents a standard aliphatic-aromatic single bond with a length of approximately 1.51 Angstroms.

Analysis of the aromatic ring geometry reveals subtle distortions from perfect hexagonal symmetry due to the electronic and steric effects of the substituents. The endocyclic bond angles show variation from the ideal 120-degree values, with angles at substituted positions typically being slightly compressed while compensatory expansion occurs at other positions. The carbon-carbon bond lengths within the aromatic ring exhibit quinoidal character, particularly affecting bonds adjacent to the substituted positions, which influences the overall electronic distribution and reactivity patterns of the molecule.

Stereochemical Considerations and Conformational Analysis

The stereochemical complexity of this compound arises from the conformational flexibility of the cyclohexyl group and the rotational freedom around the bond connecting this group to the aromatic ring. The cyclohexyl substituent preferentially adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings due to minimized torsional and steric strain. This conformational preference significantly influences the overall three-dimensional structure of the molecule and its intermolecular interactions.

The orientation of the cyclohexyl group relative to the aromatic plane can be described by dihedral angles that define the rotational position around the aromatic-aliphatic bond. Energy calculations suggest that certain orientations are favored due to minimization of steric interactions between the cyclohexyl group and the amino substituent in the ortho position. The preferred conformations typically position the cyclohexyl group in orientations that minimize steric clash while maintaining favorable van der Waals interactions.

Comparative analysis with para-cyclohexylaniline reveals significant differences in conformational behavior due to the positional relationship between substituents. In para-cyclohexylaniline, the cyclohexyl group and amino group are separated by the full diameter of the benzene ring, resulting in minimal direct steric interaction and greater conformational freedom. The ortho positioning in this compound creates a more constrained environment where the two substituents must accommodate each other's steric requirements, leading to more restricted conformational preferences.

The amino group conformation in this compound exhibits pyramidal character rather than planar geometry, with a wagging angle of approximately 45-48 degrees from the aromatic plane. This pyramidalization results from the balance between conjugative stabilization with the aromatic system and steric interactions with the adjacent cyclohexyl group. The nitrogen atom typically lies close to the aromatic plane, with displacement values of less than 0.1 Angstroms observed in crystallographic studies.

Comparative Analysis with Isomeric Cyclohexylaniline Derivatives

The cyclohexylaniline family comprises several isomeric forms that differ in the position of cyclohexyl attachment, providing valuable insights into structure-property relationships through comparative analysis. The three primary positional isomers include this compound (ortho), 3-cyclohexylaniline (meta), and 4-cyclohexylaniline (para), each exhibiting distinct structural characteristics and physical properties. Additionally, N-cyclohexylaniline represents a constitutional isomer where the cyclohexyl group is attached to the nitrogen atom rather than the aromatic ring.

Physical property comparisons reveal significant differences among these isomers, particularly in melting points, boiling points, and solubility characteristics. N-cyclohexylaniline exhibits a melting point of 15 degrees Celsius and a boiling point of 279 degrees Celsius, demonstrating the influence of substitution pattern on thermal properties. The molecular volumes and collision cross sections also vary among isomers, with N-cyclohexylaniline showing predicted collision cross section values ranging from 131.9 to 182.3 square Angstroms depending on the ionization mode.

Crystallographic studies of para-cyclohexylaniline provide detailed structural comparisons that highlight the effects of substitution position on molecular geometry and intermolecular interactions. The para isomer exhibits different hydrogen bonding patterns in the solid state, forming chainlike structures through amino group interactions that differ from those observed in ortho-substituted compounds. The aromatic ring dimensions also show variation, with the para isomer displaying different bond length distributions and angular distortions compared to the ortho isomer.

Electronic structure differences among isomers manifest in their spectroscopic properties and chemical reactivity patterns. The proximity of substituents in this compound creates unique electronic interactions that are absent in the para isomer, influencing both ground state and excited state properties. These differences become particularly pronounced in photochemical behavior and electronic transition energies, where the ortho arrangement facilitates different types of intramolecular interactions.

| Isomer | Melting Point (°C) | Boiling Point (°C) | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound | - | - | 175.27 | 4806-81-9 |

| N-Cyclohexylaniline | 15 | 279 | 175.27 | 1821-36-9 |

| 4-Cyclohexylaniline | - | - | 175.27 | - |

Computational Modeling of Electronic Structure

Computational investigations of this compound electronic structure employ various theoretical methods to elucidate bonding characteristics, electronic distribution, and molecular properties. Density functional theory calculations and ab initio methods provide detailed insights into the electronic structure that complement experimental observations. These computational approaches reveal the influence of substituent positioning on electronic density distribution, orbital energies, and molecular reactivity patterns.

Ab initio calculations at the MP2/6-31+G(d) level of theory have been successfully applied to related cyclohexylaniline systems, providing accurate descriptions of molecular geometry and rotational constants that correlate well with experimental gas-phase measurements. The computational results demonstrate that electron correlation effects are important for accurate description of these systems, particularly regarding the balance between aromatic conjugation and substituent interactions.

The electronic structure of this compound reflects the combined influence of the electron-donating amino group and the electron-neutral cyclohexyl substituent on the aromatic π-system. The amino group contributes electron density to the aromatic ring through resonance interactions, while the cyclohexyl group primarily exerts steric and inductive effects. This combination creates a unique electronic environment that differs from other isomeric arrangements.

Excited state calculations using configuration interaction singles methods reveal distinct photophysical properties that result from the specific substitution pattern in this compound. The electronic transitions show characteristic shifts compared to para-substituted analogues, reflecting the different electronic coupling between substituents in the ortho arrangement. These calculations predict structural changes upon photoexcitation that involve both the aromatic ring geometry and the relative orientation of substituents.

Computational modeling also addresses conformational energetics and intermolecular interaction patterns that govern the behavior of this compound in different phases. The calculations predict preferred molecular conformations and provide insights into hydrogen bonding capabilities that influence crystalline packing arrangements and solution behavior. These theoretical predictions serve as valuable guides for understanding experimental observations and predicting properties in various chemical environments.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H17N |

|---|---|

Peso molecular |

175.27 g/mol |

Nombre IUPAC |

2-cyclohexylaniline |

InChI |

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 |

Clave InChI |

CDEGDZUMZIYNRD-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=CC=C2N |

SMILES canónico |

C1CCC(CC1)C2=CC=CC=C2N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Cyclohexylaniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of:

- Pharmaceuticals : Its structure allows it to be a building block for synthesizing drug molecules, particularly in medicinal chemistry where it can be modified to enhance biological activity.

- Dyes and Pigments : The compound is integral in creating colorants used in textiles and coatings due to its ability to form stable complexes with metal ions.

Research has indicated that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that derivatives of cyclohexylaniline possess significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | TBD |

| Tetracycline (control) | 35 |

| 2-Amino-N-(p-Chlorophenyl) | 32 |

Note: TBD indicates that specific data for this compound needs to be sourced from further studies.

Industrial Applications

In industry, this compound is used in:

- Polymerization Processes : It acts as a surfactant to enhance the water repellency of fabrics and improve the stability of emulsions.

- Catalyst Development : Complexes formed with palladium and cyclohexylaniline have shown promise in catalyzing reactions such as the Buchwald-Hartwig amination, which is crucial for synthesizing complex amines from aryl halides.

Case Studies

-

Antibacterial Efficacy Study :

A study assessed the antibacterial effects of various derivatives of cyclohexylaniline through disc diffusion methods. The results indicated promising antibacterial properties against multiple strains, suggesting potential therapeutic applications in treating bacterial infections. -

Catalytic Activity Investigation :

Research on palladium complexes involving cyclohexylaniline demonstrated their effectiveness in catalyzing C-N bond formation. The study highlighted the efficiency of these catalysts in the amination reactions under mild conditions, showcasing their potential utility in pharmaceutical synthesis. -

Toxicological Profile Assessment :

Preliminary assessments have indicated that while this compound exhibits biological activity, it may also present cytotoxic effects at higher concentrations. This necessitates further research to establish a comprehensive safety profile for its use in pharmaceuticals.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural differences and functional groups among 2-cyclohexylaniline and related compounds:

Key Observations:

- Substituent Effects : The cyclohexyl group in this compound enhances steric bulk and lipophilicity compared to unsubstituted aniline. In contrast, 2-(cyclohexyloxy)aniline introduces an ether linkage, increasing polarity but reducing basicity due to electron withdrawal from oxygen .

- Functional Diversity : 3-Cyclohexylalanine’s carboxyl group enables participation in peptide bonds, distinguishing it from amine-centric analogs .

Physicochemical Properties

While exact melting/boiling points are unavailable in the evidence, trends can be inferred:

- Lipophilicity : this compound > 2-(cyclohexyloxy)aniline > 3-cyclohexylalanine (due to COOH group).

- Solubility : 3-Cyclohexylalanine is water-soluble at physiological pH, whereas this compound is likely soluble in organic solvents.

- Stability: The aromatic amine in this compound may oxidize under acidic conditions, whereas 2-chlorocyclohexanone’s ketone group is prone to nucleophilic attacks .

Métodos De Preparación

Vapor-Phase Alkylation of Aniline with Cyclohexanol

Catalytic Mechanism and Reaction Dynamics

The vapor-phase alkylation of aniline with cyclohexanol employs bifunctional CuO-ZnO catalysts to facilitate simultaneous dehydrogenation of cyclohexanol to cyclohexanone and subsequent nucleophilic attack by aniline. At 210°C under atmospheric pressure, a molar ratio of 1:1:8 (cyclohexanol:aniline:hydrogen) achieves 88.2% cyclohexanol conversion, yielding 81.2% N-cyclohexylaniline with 92.4% selectivity. The CuO component activates hydrogen for cyclohexanol dehydrogenation, while ZnO stabilizes intermediate imine formation.

Process Optimization and Scalability

Industrial implementations (e.g., RU1825359C) utilize fixed-bed reactors with catalyst loadings of 28.5 g/L. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 210°C | Maximizes cyclohexanol conversion |

| H₂ Flow Rate | 86 mL/min | Suppresses coke formation |

| Space Velocity | 215 g/(L·h) | Balances throughput and selectivity |

Vacuum distillation isolates the product at 158 g/(L·h) productivity, with residual diphenylamine (0.3%) and cyclohexene (3%) removed via fractional condensation.

Reductive Amination of Phenol with Cyclohexylamine

Bimetallic Catalyst Systems

Pd/C and Rh/C catalysts enable a two-step mechanism: (1) phenol hydrogenation to cyclohexanone and (2) condensation with cyclohexylamine to form an imine intermediate. Under 1.5 bar H₂ at 120°C, Rh/C achieves 15% N-cyclohexylaniline yield via dehydrogenation of dicyclohexylamine, whereas Pd/C favors direct imine hydrogenation.

Solvent and Hydrogen Dependency

In tert-amyl alcohol, cyclohexylamine self-condensation competes at H₂ pressures below 1 bar. At 0.2 mol/L amine concentration, Rh/C shifts selectivity toward N-cyclohexylaniline (64%) under hydrogen-deficient conditions, leveraging its superior dehydrogenation activity compared to Pd/C.

Catalytic Hydrogenation of Aniline Derivatives

Liquid-Phase Hydrogenation with Ni Catalysts

Comparative Analysis of Methodologies

Yield and Selectivity Trade-Offs

Environmental and Economic Considerations

Vapor-phase systems minimize solvent waste but require energy-intensive evaporation. Reductive amination offers modularity but suffers from low yields. Catalytic hydrogenation excels in atom economy but demands high-pressure infrastructure.

Q & A

Q. What are the standard synthetic routes for 2-Cyclohexylaniline, and how can reproducibility be ensured?

To synthesize this compound, common methods include catalytic hydrogenation of 2-nitroaniline derivatives or cyclohexylation of aniline precursors. Reproducibility requires meticulous documentation of reaction conditions (solvent, temperature, catalyst loading) and purification steps (e.g., column chromatography or recrystallization). Characterization via -NMR, -NMR, and HPLC should confirm identity and purity (>95%). For known compounds, cite established protocols; for novel derivatives, provide full spectral data in supplementary materials to enable replication .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

Key techniques include:

- HPLC/GC-MS for quantitative purity assessment.

- NMR spectroscopy (including , , and DEPT-135) to verify substituent positions and cyclohexyl group conformation.

- Elemental analysis (C, H, N) to validate empirical formulas. Discrepancies in melting points or spectral data should prompt re-evaluation of synthetic conditions or impurities .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Conduct accelerated degradation studies by exposing the compound to stressors (e.g., UV light, humidity, elevated temperatures). Monitor decomposition via HPLC at intervals (e.g., 0, 7, 30 days). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report deviations from ideal storage conditions and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can conflicting spectroscopic data for novel this compound derivatives be resolved?

Cross-validate results using complementary methods:

- X-ray crystallography to resolve ambiguous stereochemistry.

- Computational NMR prediction (e.g., DFT calculations) to match experimental spectra.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas. Contradictions may arise from conformational flexibility or solvent effects; replicate experiments under standardized conditions .

Q. What strategies elucidate reaction mechanisms involving this compound in catalytic systems?

Employ kinetic isotope effects (KIEs), radical trapping agents, or in-situ IR spectroscopy to track intermediates. Computational studies (e.g., DFT) can model transition states and activation barriers. Compare experimental turnover frequencies (TOFs) with simulated data to validate mechanistic pathways. Document solvent and catalyst interactions that influence selectivity .

Q. How should researchers address inconsistencies in biological activity data for this compound analogs across assays?

Perform meta-analysis to identify assay-specific variables (e.g., cell line viability, incubation time). Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Adjust pharmacokinetic parameters (e.g., logP, solubility) to improve correlation between in vitro and in vivo results. Transparently report outliers and potential confounding factors .

Q. What methodologies are effective for studying the environmental fate of this compound in aqueous systems?

Simulate environmental degradation via photolysis (using xenon arc lamps) or hydrolysis (pH-varied buffers). Quantify metabolites using LC-MS/MS and assess ecotoxicity via bioassays (e.g., Daphnia magna LC). Compare experimental half-lives with QSAR models to predict environmental persistence. Include controls for microbial activity and matrix effects .

Methodological Guidance

- Data Contradiction Analysis : Apply iterative hypothesis testing and triangulate results across techniques. For example, if NMR and IR data conflict, re-examine sample preparation or consider polymorphic forms .

- Literature Gaps : Use systematic reviews (e.g., PRISMA guidelines) to identify understudied areas, such as the compound’s photophysical properties or enantioselective synthesis .

- Ethical Reporting : Declare funding sources, conflicts of interest, and compliance with safety protocols (e.g., fume hood use, waste disposal) in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.